![molecular formula C6H5BrClNO B1376891 2-Amino-6-bromo-3-chlorophenol CAS No. 1332765-75-9](/img/structure/B1376891.png)
2-Amino-6-bromo-3-chlorophenol
Overview
Description
“2-Amino-6-bromo-3-chlorophenol” is a chemical compound used in organic synthesis and other chemical processes . It is also known as "3-Bromo-6-chloro-2-hydroxyaniline" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C6H5BrClNO/c7-3-1-2-4 (8)5 (9)6 (3)10/h1-2,10H,9H2
. This indicates that the compound has a complex structure involving bromine, chlorine, nitrogen, and oxygen atoms .
Scientific Research Applications
Spectrophotometric Detection
A spectrophotometric method for 2-chlorophenol detection uses derivatization with 4-aminoantipyrine and preconcentration by solid phase extraction. This method is applicable for soil sample analysis (Mukdasai et al., 2016).
Synthesis and Characterization of Complexes
2-Amino-6-bromo-3-chlorophenol forms complexes with metals like Co, Ni, Cu, and Zn. These complexes have been characterized using spectral and analytical data, providing insights into their molecular structures (Bakirdere et al., 2015).
Pyrolytic Thermal Degradation
Research on the pyrolytic thermal degradation of 2-chlorophenol and 2-bromophenol mixtures has implications for understanding the environmental impact of these compounds (Evans & Dellinger, 2005).
Electrosynthesis of Organic Compounds
The electrosynthesis of 6-aminonicotinic acid from halopyridines like 2-amino-5-bromo and 2-amino-5-chloropyridine has been explored, highlighting potential applications in organic synthesis (Gennaro et al., 2004).
Corrosion Inhibition Performance
Density functional theory and molecular dynamics simulations have been used to assess the corrosion inhibition performance of derivatives of 2-amino-4-(4-chlorophenyl)-thiazole, which is structurally similar to this compound (Kaya et al., 2016).
Enzyme-Catalyzed Copolymerization
Studies on the copolymerization of halogenated phenols, including compounds like 4-bromo-2-chlorophenol, with syringic acid have been conducted to understand their potential in forming complex polymers (Bollag & Liu, 1985).
Safety and Hazards
“2-Amino-6-bromo-3-chlorophenol” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It’s recommended to avoid breathing its mist or vapors, and to use personal protective equipment as required .
Mechanism of Action
Target of Action
It’s known that halogenated phenols often interact with proteins and enzymes in the body, altering their function .
Mode of Action
Based on its structural similarity to other halogenated phenols, it may undergo nucleophilic substitution reactions at the benzylic position . This could potentially lead to changes in the function of target proteins or enzymes .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-6-bromo-3-chlorophenol. For instance, factors such as pH and temperature can affect the compound’s stability and reactivity . Additionally, the presence of other substances in the body can influence its absorption and distribution.
properties
IUPAC Name |
2-amino-6-bromo-3-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBNXOBDCGPHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300780 | |
Record name | Phenol, 2-amino-6-bromo-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1332765-75-9 | |
Record name | Phenol, 2-amino-6-bromo-3-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-amino-6-bromo-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-bromo-3-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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